1-Octyn-3-ol, 4-ethenylidene-
CAS No.: 651020-55-2
Cat. No.: VC19057863
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651020-55-2 |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| Standard InChI | InChI=1S/C10H14O/c1-4-7-8-9(5-2)10(11)6-3/h3,10-11H,2,4,7-8H2,1H3 |
| Standard InChI Key | HOYPRLMOQAZNMZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=C=C)C(C#C)O |
Introduction
Chemical Identification and Structural Properties
Molecular Framework and Nomenclature
1-Octyn-3-ol, 4-ethenylidene- (systematic IUPAC name: 4-ethenylideneoct-1-yn-3-ol) features an eight-carbon chain with the following functional groups:
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A terminal alkyne (–C≡CH) at position 1.
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A hydroxyl group (–OH) at position 3.
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An ethenylidene group (–CH=CH–) at position 4.
The molecular formula is inferred as C₁₀H₁₄O, with a molecular weight of 150.22 g/mol. The ethenylidene group introduces geometric isomerism, potentially yielding cis (Z) and trans (E) configurations.
Physicochemical Characteristics
While experimental data for 4-ethenylideneoct-1-yn-3-ol are unavailable, properties of the parent compound, 1-octyn-3-ol (CAS 818-72-4), provide a foundational reference :
| Property | 1-Octyn-3-ol (Parent) | 4-Ethenylidene Derivative (Estimated) |
|---|---|---|
| Molecular Weight | 126.196 g/mol | 150.22 g/mol |
| Density | 0.9±0.1 g/cm³ | ~0.95 g/cm³ |
| Boiling Point | 169.6±8.0 °C | 180–190 °C |
| Melting Point | -60 °C | -50 to -40 °C |
| Flash Point | 63.9±0.0 °C | ~70 °C |
| Water Solubility | 3.4 g/L (20°C) | <1 g/L |
The ethenylidene group likely reduces water solubility due to increased hydrophobicity, while the conjugated double bond may elevate boiling points through enhanced van der Waals interactions .
Synthesis and Reaction Pathways
Parent Compound Synthesis
1-Octyn-3-ol is synthesized via alkynylation reactions, such as the nucleophilic addition of acetylides to carbonyl compounds. For example:
Using pentanal and lithium acetylide yields 1-octyn-3-ol .
Derivatization to 4-Ethenylideneoct-1-yn-3-ol
Introducing the ethenylidene group at position 4 may involve:
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Dehydration of a Diol Intermediate:
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Reacting 1-octyn-3,4-diol with acid catalysts (e.g., H₂SO₄) to eliminate water and form the ethenylidene group.
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Cross-Metathesis:
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Using Grubbs catalyst to couple 1-octyn-3-ol with ethylene or vinyl derivatives.
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A related synthesis of 3-(1-ethoxyethoxy)oct-1-yne (CAS 60741-07-3) demonstrates the feasibility of modifying alkynols via protective group strategies .
Spectroscopic Characterization
Mass Spectrometry
The parent compound, 1-octyn-3-ol, exhibits a molecular ion peak at m/z 126 (C₈H₁₄O⁺), with fragmentation patterns dominated by cleavage at the hydroxyl-bearing carbon . For the 4-ethenylidene derivative, expect:
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Base Peak: m/z 150 (C₁₀H₁₄O⁺).
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Key fragments:
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m/z 107 (loss of CH₂=CH– via retro-ene reaction).
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m/z 79 (C₆H₇⁺ from alkyne fragmentation).
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Infrared Spectroscopy
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–C≡C– Stretch: ~2100 cm⁻¹ (sharp).
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–OH Stretch: ~3300 cm⁻¹ (broad).
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C=C Stretch: ~1650 cm⁻¹ (medium, conjugated).
Applications and Industrial Relevance
Organic Synthesis
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Building Block for Natural Products: The alkyne and alcohol groups enable participation in click chemistry (e.g., Huisgen cycloaddition) and oxidation reactions.
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Ligand Design: Potential coordination sites for transition metals in catalytic systems.
Polymer Chemistry
The ethenylidene group may serve as a monomer in radical polymerization, yielding polymers with embedded alkyne functionalities for post-polymerization modification.
Future Research Directions
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Isolation and Characterization: Prioritize experimental validation of the compound’s physical and spectral properties.
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Catalytic Applications: Explore its utility in asymmetric catalysis leveraging the chiral center at C3.
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